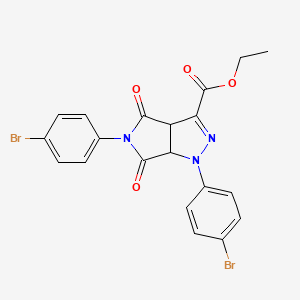

C20H15Br2N3O4

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H15Br2N3O4 |

|---|---|

Molecular Weight |

521.2 g/mol |

IUPAC Name |

ethyl 1,5-bis(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |

InChI |

InChI=1S/C20H15Br2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-9-5-12(22)6-10-14)19(27)24(18(15)26)13-7-3-11(21)4-8-13/h3-10,15,17H,2H2,1H3 |

InChI Key |

FRTLUKMXPFRRIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of NS3694: A Technical Guide to a Novel Apoptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and characterization of NS3694, a diarylurea compound identified as a potent inhibitor of the intrinsic apoptosis pathway. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction to NS3694

NS3694 is a small molecule inhibitor of apoptosis that acts by specifically preventing the formation of the active ~700 kDa apoptosome complex.[1] Discovered through the screening of a nonpeptide small molecule library, NS3694 belongs to the chemical class of diarylureas.[2] Its unique mechanism of action, which targets the core machinery of the intrinsic apoptotic pathway, distinguishes it from many other apoptosis inhibitors that directly target caspases. This makes NS3694 a valuable tool for studying the intricacies of apoptosis and a potential lead compound for the development of therapeutics for diseases characterized by excessive cell death.

Chemical Properties of NS3694:

| Property | Value |

| Chemical Name | 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃ |

| Molecular Weight | 358.7 g/mol |

| CAS Number | 426834-38-0 |

Mechanism of Action: Inhibition of Apoptosome Formation

NS3694 exerts its anti-apoptotic effect by directly interfering with the assembly of the apoptosome, a multi-protein complex essential for the activation of caspase-9 and the subsequent executioner caspases in the intrinsic pathway of apoptosis.

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. In the presence of dATP, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows Apaf-1 to oligomerize and form the apoptosome. This complex then recruits and activates pro-caspase-9, initiating the caspase cascade.

NS3694 intervenes at a critical step in this process. It prevents the dATP-induced formation of the active ~700-kDa apoptosome complex.[2] This inhibition is achieved by blocking the association of pro-caspase-9 with Apaf-1.[2] Importantly, NS3694 does not directly inhibit the enzymatic activity of pre-activated caspase-3 or caspase-9.[2] This specific mode of action makes it a precise tool for dissecting the role of the apoptosome in various cell death paradigms.

Experimental Protocols

The following section details the key experimental methodologies used in the discovery and characterization of NS3694.

In Vitro Apoptosome Formation and Caspase Activation Assay

This assay was central to the discovery of NS3694 and demonstrates its direct effect on the core apoptotic machinery.

Objective: To assess the ability of compounds to inhibit cytochrome c and dATP-induced caspase activation in a cell-free system.

Materials:

-

HeLa cell cytosolic extract (S-100)

-

Cytochrome c (from bovine heart)

-

dATP

-

NS3694 (or other test compounds)

-

DEVD-AFC (caspase-3 substrate)

-

Assay buffer (20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 0.1 mM PMSF, 10 µg/ml pepstatin A, 20 µg/ml leupeptin)

-

Fluorometer

Protocol:

-

Prepare HeLa cell cytosolic extract as previously described.

-

In a 96-well plate, combine the cytosolic extract (typically 10-20 µg of protein) with the assay buffer.

-

Add NS3694 or other test compounds at the desired concentrations.

-

Initiate the reaction by adding cytochrome c (final concentration 1 µM) and dATP (final concentration 1 mM).

-

Incubate the plate at 37°C for 1 hour.

-

Add the fluorogenic caspase-3 substrate DEVD-AFC (final concentration 50 µM).

-

Measure the fluorescence of the cleaved AFC using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Caspase Activity Assay with Recombinant Enzymes

This assay is crucial to confirm that the inhibitor does not directly target caspases.

Objective: To determine if NS3694 directly inhibits the enzymatic activity of recombinant caspase-3 and caspase-9.

Materials:

-

Recombinant active caspase-3 and caspase-9

-

DEVD-AFC (for caspase-3) and LEHD-AFC (for caspase-9)

-

NS3694

-

Assay buffer (as above)

-

Fluorometer

Protocol:

-

In a 96-well plate, add the assay buffer.

-

Add recombinant caspase-3 or caspase-9.

-

Add NS3694 at various concentrations.

-

Incubate for 10 minutes at room temperature.

-

Add the appropriate fluorogenic substrate (DEVD-AFC for caspase-3, LEHD-AFC for caspase-9) to a final concentration of 50 µM.

-

Immediately measure the fluorescence kinetics over time using a fluorometer at the appropriate excitation and emission wavelengths (400 nm/505 nm for AFC).

Cell Viability (MTT) Assay

This assay assesses the overall effect of the inhibitor on cell survival in the presence of an apoptotic stimulus.

Objective: To measure the cytoprotective effect of NS3694 against apoptosis-inducing agents.

Materials:

-

MCF-7, ME-180as, or other suitable cell lines

-

Apoptosis-inducing agent (e.g., TNF-α, staurosporine)

-

NS3694

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the apoptosis-inducing agent in the presence or absence of various concentrations of NS3694.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µl of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Immunoprecipitation of Apaf-1 and Caspase-9

This experiment provides direct evidence for the disruption of the Apaf-1/caspase-9 interaction by NS3694.

Objective: To determine if NS3694 inhibits the co-immunoprecipitation of caspase-9 with Apaf-1.

Materials:

-

HeLa cell cytosolic extract

-

Cytochrome c and dATP

-

NS3694

-

Anti-caspase-9 antibody

-

Protein A/G-agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Apaf-1 antibody

Protocol:

-

Incubate HeLa cell cytosolic extract with cytochrome c and dATP in the presence or absence of NS3694 for 1 hour at 37°C.

-

Add anti-caspase-9 antibody and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.

-

Centrifuge to pellet the beads and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Apaf-1 antibody to detect co-immunoprecipitated Apaf-1.

Gel Filtration Chromatography of the Apoptosome Complex

This technique allows for the visualization of the high-molecular-weight apoptosome complex and the effect of NS3694 on its formation.

Objective: To analyze the size distribution of Apaf-1-containing complexes in the presence and absence of NS3694.

Materials:

-

THP.1 cell lysates

-

dATP

-

NS3694

-

Superose 6 HR 10/30 column (or similar size-exclusion column)

-

Chromatography system (e.g., FPLC)

-

Fraction collector

-

SDS-PAGE and Western blotting reagents

-

Anti-Apaf-1 and anti-caspase-9 antibodies

Protocol:

-

Incubate THP.1 cell lysates with or without dATP in the presence or absence of NS3694 for 30 minutes at 37°C.

-

Load the lysate onto a Superose 6 column pre-equilibrated with a suitable buffer.

-

Elute the proteins and collect fractions.

-

Analyze the fractions by SDS-PAGE and Western blotting using antibodies against Apaf-1 and caspase-9 to determine their elution profiles.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of NS3694.

Table 1: In Vitro Inhibition of Apoptosome-Mediated Caspase Activation

| Assay | IC₅₀ (µM) |

| Cytochrome c/dATP-induced DEVDase activity in HeLa cell extracts | ~50 |

Table 2: Effect of NS3694 on Cell Viability in the Presence of Apoptotic Stimuli

| Cell Line | Apoptotic Stimulus | NS3694 Concentration (µM) | Effect on Cell Viability |

| MCF-casp3 | TNF-α (1 ng/ml) | 50 | Complete block of cell death[1] |

| ME-180as | TNF-α | 1-5 | Partial inhibition of cell death[2] |

| ME-180as | Staurosporine (200 nM) | 1-5 | No effect on cell viability[2] |

| SKW6.4 | FasL | up to 50 | No inhibition of cell death[2] |

Table 3: Effect of NS3694 on Caspase Activity in Cellular Assays

| Cell Line | Apoptotic Stimulus | NS3694 Concentration (µM) | Effect on DEVDase Activity |

| MCF-casp3 | TNF-α | Not specified | Almost complete inhibition |

| ME-180as | TNF-α | 1-5 | Complete inhibition[2] |

| ME-180as | Staurosporine (200 nM) | 1-5 | Complete inhibition[2] |

| SKW6.4 | FasL | up to 50 | No inhibition |

Conclusion

NS3694 represents a significant discovery in the field of apoptosis research. Its specific mechanism of inhibiting apoptosome formation, without directly affecting caspase activity, provides a powerful tool for investigating the intrinsic apoptotic pathway. The data presented in this guide highlight its efficacy in cell-free systems and its ability to protect specific cell types from apoptosis induced by certain stimuli. For researchers and drug development professionals, NS3694 serves as a valuable chemical probe and a promising starting point for the design of novel therapeutics targeting apoptosis-related pathologies. Further investigation into the in vivo efficacy and safety of NS3694 and its analogs is warranted to explore its full therapeutic potential.

References

Apoptosis Inhibitor II, NS3694: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. The intrinsic pathway of apoptosis is tightly regulated and culminates in the activation of a caspase cascade. A key event in this pathway is the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Apoptosis Inhibitor II, NS3694, is a small molecule inhibitor that specifically targets the formation of the apoptosome, offering a valuable tool for studying and potentially modulating apoptotic signaling. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of NS3694.

Chemical Structure and Properties

NS3694, also known as Apoptosis Inhibitor II, is a cell-permeable diarylurea compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid[1] |

| CAS Number | 426834-38-0[1] |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃[1][2] |

| Molecular Weight | 358.7 g/mol [1] |

| SMILES String | FC(F)(F)c1cc(ccc1)NC(=O)Nc2c(ccc(c2)Cl)C(=O)O[3] |

| Appearance | White solid[3] |

| Purity | ≥95% (HPLC)[3] |

| Solubility | ≥46 mg/mL in DMSO; Insoluble in Ethanol and Water[4] |

| Storage | Store at +2°C to +8°C. Protect from light. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months at -20°C.[5][6] |

Mechanism of Action

NS3694 exerts its anti-apoptotic effect by specifically inhibiting the formation of the active ~700 kDa apoptosome complex.[2][3] This complex is formed in response to intracellular stress signals that lead to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment and activation of pro-caspase-9.

NS3694 intervenes at this critical step by preventing the association between Apaf-1 and pro-caspase-9.[7] This blockade of apoptosome assembly prevents the subsequent activation of caspase-9 and the downstream executioner caspases, such as caspase-3, thereby inhibiting the apoptotic cascade.[7] Importantly, NS3694 does not directly inhibit the enzymatic activity of already active caspases.[2][7] This specific mechanism of action makes NS3694 a precise tool for investigating the role of the apoptosome in various cellular processes.

The signaling pathway illustrating the inhibitory action of NS3694 is depicted below:

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of NS3694.

In Vitro Apoptosome Formation and Activity Assay

This assay measures the ability of NS3694 to inhibit the formation and activity of the apoptosome in a cell-free system.

Materials:

-

HeLa S100 cytosolic extract

-

Recombinant cytochrome c

-

dATP

-

NS3694 (or other test compounds) dissolved in DMSO

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC)

-

Assay Buffer (20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

-

96-well microplate

-

Spectrophotometer or fluorometer

Protocol:

-

Prepare HeLa S100 cytosolic extract as a source of Apaf-1 and pro-caspases.

-

In a 96-well plate, combine the following in each well:

-

HeLa S100 extract (typically 10-50 µg of protein)

-

Assay Buffer to a final volume of 50 µL.

-

-

Add NS3694 to the desired final concentration (e.g., 10-100 µM). Include a DMSO vehicle control.

-

To induce apoptosome formation, add recombinant cytochrome c (final concentration 10 µM) and dATP (final concentration 1 mM). For a negative control, add buffer instead.

-

Incubate the plate at 37°C for 1 hour to allow for apoptosome assembly and caspase activation.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA to a final concentration of 200 µM or Ac-DEVD-AFC to 50 µM).

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC) over time at 37°C.

-

Calculate the rate of substrate cleavage to determine caspase-3 activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NS3694 - XenWiki [wiki.xenbase.org]

- 3. Apoptosis Inhibitor II, NS3694 [sigmaaldrich.com]

- 4. apexbt.com [apexbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Unraveling the Inhibitory Mechanism of NS3694 on Apoptosome Assembly

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed technical overview of the diarylurea compound NS3694, focusing on its mechanism of action as an inhibitor of the intrinsic apoptosis pathway. The core of its function lies in its ability to disrupt the formation of the active apoptosome complex, thereby preventing the activation of initiator caspase-9 and subsequent downstream apoptotic events.[1][2] This guide will delve into the available data on its inhibitory activity, the experimental protocols used to elucidate its function, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Inhibitory Activity

NS3694 does not function by directly binding to and inhibiting caspases. Instead, it prevents the assembly of the apoptosome.[1][3] Consequently, classical binding affinity constants such as Kd or Ki against a single protein target are not the primary metrics for its activity. The potency of NS3694 is therefore characterized by its half-maximal inhibitory concentration (IC50) in functional assays that measure the downstream consequences of apoptosome formation, such as caspase activation.

| Assay | Cell Line/System | Inhibitory Concentration (IC50) | Description |

| Cytochrome c/dATP-induced DEVDase (caspase-3-like) activity | HeLa cell cytosolic extracts | ~ 50 µM | Inhibition of caspase-3-like activity in a cell-free system reconstituted with cytochrome c and dATP to induce apoptosome formation. |

| dATP-induced DEVDase (caspase-3 & 7) activity | THP.1 cell lysates | ~ 250 µM | Inhibition of caspase-3 and -7 activity in cell lysates where apoptosis is induced by dATP. |

| TNF-induced apoptosis | MCF-casp3 cells | 10 - 100 µM (dose-dependent inhibition) | Protection of cells from Tumor Necrosis Factor (TNF)-induced cell death, which in these cells is dependent on the mitochondrial amplification loop involving the apoptosome. |

| Staurosporine-induced DEVDase activity | ME-180as cells | 1 - 5 µM (dose-dependent inhibition) | Inhibition of caspase activity induced by the general kinase inhibitor staurosporine, which triggers the intrinsic apoptotic pathway. |

Mechanism of Action: Inhibition of Apoptosome Formation

The central mechanism of NS3694 is the prevention of the functional assembly of the apoptosome, a large protein complex responsible for the activation of procaspase-9.[4] In the intrinsic pathway of apoptosis, cellular stress leads to the release of cytochrome c from the mitochondria into the cytosol.[4] In the presence of dATP, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows Apaf-1 to oligomerize into a heptameric wheel-like structure.[4] This complex, known as the apoptosome, then recruits procaspase-9 molecules via their respective caspase recruitment domains (CARDs).[2] This proximity-induced dimerization leads to the autocatalytic activation of caspase-9, which then proceeds to activate downstream effector caspases, such as caspase-3 and -7, executing the final stages of apoptosis.[4][5]

NS3694 intervenes at a critical juncture in this process. It inhibits the dATP-induced formation of the active ~700-kDa apoptosome complex.[1][6] Experimental evidence demonstrates that in the presence of NS3694, the co-immunoprecipitation of caspase-9 with Apaf-1 is significantly reduced.[1][2] This suggests that NS3694 may interfere with the CARD-CARD interaction between Apaf-1 and procaspase-9 or otherwise disrupt the conformational changes necessary for stable complex formation.[2] It is crucial to note that NS3694 does not directly inhibit the enzymatic activity of already activated caspases.[3]

Signaling Pathway Diagram

Caption: Intrinsic apoptosis pathway showing NS3694 inhibition of apoptosome assembly.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of NS3694.

In Vitro Caspase Activation Assay

This assay assesses the ability of NS3694 to inhibit the activation of caspases in a cell-free system.

Methodology:

-

Preparation of Cytosolic Extracts: HeLa or THP.1 cells are harvested, washed, and resuspended in an extraction buffer. The cells are then lysed by mechanical disruption (e.g., Dounce homogenization), and the lysate is centrifuged at high speed to pellet organelles and nuclei, yielding a cytosolic extract (S-100).

-

Activation Reaction: The cytosolic extract is incubated at 37°C with cytochrome c (from an external source, e.g., horse heart) and dATP to induce apoptosome formation and caspase activation.

-

Inhibitor Treatment: Test reactions are co-incubated with varying concentrations of NS3694 (typically dissolved in DMSO). Control reactions include a vehicle control (DMSO) and a known pan-caspase inhibitor (e.g., z-VAD-fmk).

-

Measurement of Caspase Activity: After a defined incubation period (e.g., 120 minutes), a fluorogenic caspase substrate, such as DEVD-AFC (for caspase-3-like activity), is added to the reactions. The cleavage of the substrate by active caspases releases a fluorescent molecule (AFC), and the rate of fluorescence increase is measured using a spectrofluorometer. This rate is proportional to the caspase activity.

Caption: Workflow for the in vitro caspase activation assay.

Co-immunoprecipitation of Apaf-1 and Caspase-9

This experiment directly tests the effect of NS3694 on the interaction between Apaf-1 and caspase-9.

Methodology:

-

Reaction Setup: Similar to the caspase activation assay, HeLa cytosolic extracts are incubated with cytochrome c and dATP to induce the formation of the apoptosome.

-

Inhibitor Treatment: Reactions are set up in the presence or absence of a high concentration of NS3694 (e.g., 100 µM).

-

Immunoprecipitation: After a 1-hour incubation at 37°C, an antibody specific for caspase-9 is added to the extracts, followed by protein A/G-conjugated beads (e.g., Sepharose) to pull down caspase-9 and any interacting proteins.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Western Blot Analysis: The immunoprecipitated samples and the supernatant (containing unbound proteins) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both caspase-9 and Apaf-1 to detect their presence in the pulled-down complex. A reduction of Apaf-1 in the caspase-9 immunoprecipitate in the presence of NS3694 indicates inhibition of their interaction.[1][2]

Caption: Workflow for co-immunoprecipitation of Apaf-1 and Caspase-9.

Analysis of Apoptosome Complex Formation by Gel Filtration

This technique separates protein complexes by size to visualize the formation of the large apoptosome complex.

Methodology:

-

Lysate Preparation and Activation: A large quantity of THP.1 cell lysate is prepared. Aliquots are left as controls or activated with dATP in the presence or absence of NS3694 (e.g., 500 µM).

-

Size Exclusion Chromatography: The lysates are fractionated over a gel filtration column (e.g., Superose 6). The column separates proteins and protein complexes based on their hydrodynamic radius.

-

Fraction Collection: Fractions are collected as the lysate passes through the column.

-

Western Blot Analysis: Each fraction is analyzed by Western blotting for the presence of Apaf-1 and caspase-9. In activated lysates, a portion of Apaf-1 and caspase-9 will shift to earlier, higher molecular weight fractions (corresponding to the ~700-kDa or ~1.4-MDa apoptosome complexes). In the presence of NS3694, this shift is prevented, and the proteins are detected primarily in the lower molecular weight fractions.[1][6]

Caption: Workflow for analyzing apoptosome formation via gel filtration.

References

- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of caspase activation and inhibition during apoptosis. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Apoptosis Inhibitor II, NS3694

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and experimental applications of Apoptosis Inhibitor II, NS3694. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Physicochemical Properties

NS3694 is a cell-permeable diarylurea compound that acts as a specific inhibitor of apoptosome formation.[1][2] Its key physicochemical properties are detailed below.

| Property | Value | Reference |

| Formal Name | 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid | [1] |

| Synonyms | Apoptosis Inhibitor II | [1] |

| CAS Number | 426834-38-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃ | [1][2] |

| Formula Weight | 358.7 g/mol | [1] |

| Appearance | Crystalline solid, White solid | [1][4] |

| Purity | ≥98%, ≥95% (HPLC) | [1][4] |

| Solubility | DMF: 25 mg/mLDMSO: 10-20 mg/mLEthanol: 14 mg/mL (slightly soluble)DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][4] |

| Storage | Store at +2°C to +8°C. Protect from light. | [3][4] |

Mechanism of Action

NS3694 inhibits apoptosis by preventing the formation of the active ~700-kDa apoptosome complex.[2][5][6][7] This is a distinct mechanism from direct caspase inhibitors. In the presence of cytochrome c and dATP, which are released from the mitochondria during intrinsic apoptosis, Apaf-1 oligomerizes to form the apoptosome. This complex then recruits and activates procaspase-9, initiating the caspase cascade.

NS3694 intervenes in this process by inhibiting the dATP-induced formation of the active apoptosome complex, which in turn prevents the association of procaspase-9 with Apaf-1.[1][5][6] Consequently, the activation of caspase-9 and downstream effector caspases, such as caspase-3 and -7, is blocked.[5][6] It is important to note that NS3694 does not directly inhibit the enzymatic activity of already activated caspases.[2][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. NS3694 - XenWiki [wiki.xenbase.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Apoptosis Inhibitor II, NS3694 [sigmaaldrich.com]

- 5. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Stability and Solubility Profile of C20H15Br2N3O4: A Technical Guide

Disclaimer: The following technical guide is a template created to fulfill the user's request for an in-depth overview of the in vitro stability and solubility of the compound with the molecular formula C20H15Br2N3O4. As of October 2025, no publicly available data exists for a compound with this specific formula. Therefore, all quantitative data, signaling pathway details, and specific experimental outcomes presented in this document are hypothetical and for illustrative purposes only. This guide is intended to serve as a framework for researchers, scientists, and drug development professionals on how to structure and present such data.

Introduction

The successful development of a novel chemical entity into a therapeutic agent is contingent on a thorough understanding of its physicochemical and biochemical properties. Among the most critical of these are aqueous solubility and metabolic stability. Poor solubility can lead to erratic absorption and insufficient exposure at the target site, while high metabolic instability can result in rapid clearance and a short duration of action.

This technical guide provides a comprehensive overview of the in vitro solubility and metabolic stability profile of the hypothetical compound this compound, a brominated, nitrogen-containing heterocyclic molecule. The data and protocols herein are representative of the types of studies conducted during early-stage drug discovery to assess the viability of a potential drug candidate.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of this compound is presented below.

| Property | Value (Hypothetical) | Method |

| Molecular Weight ( g/mol ) | 533.15 | Calculation |

| cLogP | 4.2 | Calculation |

| pKa (most basic) | 3.8 | Prediction |

| pKa (most acidic) | 9.5 | Prediction |

Aqueous Solubility

The aqueous solubility of this compound was assessed using both kinetic and thermodynamic methods to understand its dissolution rate and equilibrium solubility, respectively.

Kinetic Solubility

The kinetic solubility was determined in phosphate-buffered saline (PBS) at pH 7.4.[1][2][3][4] This assay is designed to mimic the conditions a compound might experience upon rapid dilution, such as after intravenous administration or dissolution in the gastrointestinal tract.

| Assay Type | Medium | Solubility (µM) (Hypothetical) | Method |

| Kinetic Solubility | PBS pH 7.4 | 25 | Nephelometry |

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for understanding its behavior in formulation and at steady-state concentrations.[2][5][6][7]

| Assay Type | Medium | Solubility (µM) (Hypothetical) | Method |

| Thermodynamic Solubility | PBS pH 7.4 | 15 | Shake-Flask (LC-MS/MS) |

In Vitro Metabolic Stability

The metabolic stability of this compound was evaluated in human and rat liver microsomes to predict its susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.[8][9][10][11][12]

Liver Microsomal Stability

The intrinsic clearance (Clint) and half-life (t½) were determined following incubation with liver microsomes.

| Species | Protein Concentration (mg/mL) | t½ (min) (Hypothetical) | Clint (µL/min/mg) (Hypothetical) |

| Human | 0.5 | 45 | 30.8 |

| Rat | 0.5 | 25 | 55.4 |

Cell Permeability

The permeability of this compound was assessed using the Caco-2 cell model, an in vitro method for predicting human intestinal absorption.[13][14]

| Direction | Papp (A to B) (10⁻⁶ cm/s) (Hypothetical) | Papp (B to A) (10⁻⁶ cm/s) (Hypothetical) | Efflux Ratio (Hypothetical) |

| 15.2 | 30.1 | 2.0 |

An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp).

Experimental Protocols

Kinetic Solubility Assay (Nephelometry)

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Assay Plate Preparation: The DMSO solutions are added to a 96-well plate containing PBS (pH 7.4) to a final DMSO concentration of 1%.

-

Incubation: The plate is shaken for 2 hours at room temperature.

-

Measurement: The turbidity of each well is measured using a nephelometer. The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank.[1][4]

Thermodynamic Solubility Assay (Shake-Flask)

-

Compound Preparation: An excess amount of solid this compound is added to PBS (pH 7.4).

-

Incubation: The suspension is shaken in a sealed vial at 25°C for 24 hours to reach equilibrium.[2][6]

-

Sample Preparation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by LC-MS/MS against a standard curve.

Liver Microsomal Stability Assay

-

Incubation Mixture Preparation: A reaction mixture containing liver microsomes (0.5 mg/mL) and this compound (1 µM) in phosphate buffer (pH 7.4) is prepared.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM).

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 45 minutes.[9]

-

Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

Analysis: The concentration of the remaining this compound is quantified by LC-MS/MS. The half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.[10]

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent monolayer.[15]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement (A to B): this compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over 2 hours.

-

Permeability Measurement (B to A): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to assess efflux.

-

Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro ADME profiling.

Hypothetical Signaling Pathway Modulation

Given that many nitrogen-containing heterocyclic compounds are developed as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.[16][17]

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This technical guide provides a template for the in vitro characterization of a novel compound, this compound. The hypothetical data presented suggest that this compound has moderate kinetic and thermodynamic solubility. The metabolic stability data indicate a moderate rate of clearance in human liver microsomes and a faster clearance in rat liver microsomes. The Caco-2 permeability data suggest good absorption potential, with some indication of active efflux. These illustrative findings would be used to guide further optimization and development of this compound series. It is imperative to reiterate that all data within this report are hypothetical and serve as a structural and content guide for future studies.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. mercell.com [mercell.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. bioivt.com [bioivt.com]

- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The inhibitory effect of tyrosine kinase inhibitors on angiogenesis in zebrafish and interrelationship with the activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Cellular Effects of NS3694, an Inhibitor of Apoptosome-Mediated Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the experimental methodologies used to characterize the diarylurea compound NS3694 as a specific inhibitor of the intrinsic apoptosis pathway. While direct studies on the cellular uptake and subcellular localization of NS3694 are not extensively available in the current body of scientific literature, this guide focuses on its well-documented mechanism of action: the inhibition of apoptosome formation and subsequent caspase activation.

Introduction to NS3694

NS3694 is a cell-permeable small molecule belonging to the diarylurea class of compounds. It has been identified as a potent inhibitor of the intrinsic pathway of apoptosis.[1] Its mechanism of action is distinct from many other apoptosis inhibitors as it does not directly target caspases but rather prevents the formation of the active apoptosome complex, a key step in the activation of initiator caspase-9.[2][3] This specificity makes NS3694 a valuable tool for studying the intricate signaling cascades of apoptosis and for the potential development of therapeutics targeting apoptosis-related diseases.

Mechanism of Action: Inhibition of Apoptosome Formation

The intrinsic pathway of apoptosis is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, initiating a caspase cascade that culminates in cell death.

NS3694 exerts its inhibitory effect by interfering with the formation of the functional ~700-kDa apoptosome complex.[2] Studies have shown that NS3694 prevents the association of caspase-9 with Apaf-1, thereby blocking the activation of caspase-9 and all downstream effector caspases, such as caspase-3 and -7.[2][3]

Data Presentation: Inhibitory Effects of NS3694

The following table summarizes the observed inhibitory effects of NS3694 on caspase activation across various cell lines and experimental conditions.

| Cell Line/System | Apoptosis Inducer | NS3694 Concentration | Observed Effect | Reference |

| HeLa cell cytosolic extracts | Cytochrome c / dATP | 50 µM | IC50 for inhibition of caspase-3-like activity | [1] |

| HeLa cell cytosolic extracts | Cytochrome c / dATP | 10 - 100 µM | Dose-dependent inhibition of DEVDase activity and processing of caspases and their substrates. | [2] |

| THP-1 cell lysates | dATP | Increasing concentrations | Inhibition of DEVDase activity and processing of caspase-9 and caspase-3. | [2] |

| MCF-casp3 cells | TNF | 10 - 100 µM | Inhibition of TNF-induced effector caspase activation and apoptosis. | [2] |

| ME-180as cells | TNF or Staurosporine | 1 - 5 µM | Inhibition of TNF- and staurosporine-induced effector caspase activation. | [2] |

| WEHI-S cells | TNF | 10 - 50 µM | Effective inhibition of TNF-induced caspase activation without affecting cell death. | [2] |

| SKW6.4 cells | FasL | Up to 50 µM | No inhibition of FasL-induced cell death or caspase activation. | [2] |

Experimental Protocols

This section details the key experimental methodologies employed to elucidate the mechanism of action of NS3694.

In Vitro Apoptosome Assay

This assay is fundamental to demonstrating the direct inhibitory effect of NS3694 on the formation of the active apoptosome.

-

Preparation of Cytosolic Extracts:

-

Harvest HeLa cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an equal volume of ice-cold isotonic lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 1 mM DTT, and protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the nuclei and mitochondria.

-

Collect the supernatant, which represents the cytosolic extract.

-

-

Apoptosome Activation and Inhibition:

-

In a reaction tube, combine the cytosolic extract with 1 µM cytochrome c and 1 mM dATP to induce apoptosome formation.

-

In parallel experiments, add varying concentrations of NS3694 (e.g., 10-100 µM) to the reaction mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

-

Assessment of Caspase Activity:

-

Measure caspase-3-like (DEVDase) activity by adding a fluorogenic substrate (e.g., DEVD-AFC).

-

Quantify the cleavage of the substrate using a spectrofluorometer.

-

Immunoprecipitation of Caspase-9 and Apaf-1

This protocol is used to demonstrate that NS3694 inhibits the interaction between caspase-9 and Apaf-1.

-

Prepare and treat HeLa cytosolic extracts with cytochrome c/dATP and NS3694 (e.g., 100 µM) as described in the in vitro apoptosome assay.

-

Add an anti-caspase-9 antibody to the extracts and incubate to allow for the formation of antibody-antigen complexes.

-

Add protein A/G-agarose beads to precipitate the caspase-9 complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against caspase-9 and Apaf-1 to determine if Apaf-1 co-precipitated with caspase-9.

Cell-Based Assays for Apoptosis Inhibition

These assays are used to confirm the activity of NS3694 in a cellular context.

-

Cell Culture and Treatment:

-

Culture the desired cell line (e.g., MCF-casp3, ME-180as) under standard conditions.

-

Pre-treat the cells with various concentrations of NS3694 for a specified time (e.g., 1 hour).

-

Induce apoptosis using an appropriate stimulus (e.g., TNF, staurosporine).

-

-

Measurement of Cell Viability:

-

After the treatment period, assess cell viability using a standard method such as the MTT assay.

-

-

Measurement of Caspase Activity in Cell Lysates:

-

Lyse the treated cells.

-

Measure DEVDase activity in the lysates using a fluorogenic substrate as described previously.

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.

Caption: Intrinsic apoptosis pathway and the inhibitory action of NS3694.

Caption: Experimental workflow for assessing apoptosome inhibition by NS3694.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The intrinsic pathway of apoptosis is controlled by the formation of a multi-protein complex known as the apoptosome, which activates initiator caspase-9, leading to a cascade of downstream effector caspases and eventual cell death. This technical guide provides an in-depth overview of Apoptosis Inhibitor II, also known as NS3694, a cell-permeable diarylurea compound that represents a novel class of apoptosis inhibitors. NS3694 specifically targets the formation of the active ~700 kDa apoptosome complex, thereby preventing the activation of the apoptotic cascade. This document details the mechanism of action, quantitative activity, and experimental protocols related to NS3694 and its analogs, offering a valuable resource for researchers and drug development professionals working in the field of apoptosis.

Mechanism of Action: Inhibition of Apoptosome Formation

NS3694 exerts its anti-apoptotic effect not by directly inhibiting caspases, but by preventing the assembly of the functional apoptosome complex.[1][2] In the presence of cytochrome c and dATP, Apaf-1 (Apoptotic Protease Activating Factor 1) oligomerizes to form the core of the apoptosome, which then recruits and activates pro-caspase-9.[1][2] NS3694 intervenes in this critical step by altering the association between Apaf-1 and caspase-9.[1][3] This inhibitory action effectively blocks the activation of caspase-9 and all subsequent downstream caspase processing and activation.[1][2]

The precise molecular interaction by which NS3694 disrupts the Apaf-1/caspase-9 association is still under investigation. It is hypothesized that NS3694 may interfere with the CARD (Caspase Recruitment Domain) interactions between Apaf-1 and caspase-9, or it may prevent the binding of cytochrome c or dATP to their respective domains on Apaf-1.[2]

It is crucial to note that NS3694 is specific for the intrinsic, apoptosome-dependent pathway of apoptosis. It does not inhibit the extrinsic pathway initiated by death receptors like Fas, where caspase-8 can directly activate effector caspases in Type I cells.[1][2] However, in Type II cells, where the extrinsic pathway requires amplification through the mitochondrial loop and subsequent apoptosome formation, NS3694 effectively blocks caspase activation.[1][2]

References

- 1. Mimicry of sorafenib: novel diarylureas as VEGFR2 inhibitors and apoptosis inducers in breast cancer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Apoptosis Inhibitor II (NS3694) Dose-Response Curve Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a dose-response curve assay using Apoptosis Inhibitor II, also known as NS3694. This document is intended for professionals in the fields of cell biology, pharmacology, and drug development who are investigating the intrinsic apoptosis pathway.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c, along with dATP, binds to Apaf-1, triggering the formation of a large protein complex called the apoptosome. This complex then recruits and activates procaspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.[1][2]

Apoptosis Inhibitor II, NS3694, is a cell-permeable diarylurea compound that specifically targets the intrinsic apoptosis pathway.[3] Unlike many other apoptosis inhibitors that target caspases directly, NS3694 acts upstream by preventing the formation of the active ~700 kDa apoptosome complex.[1][3][4] It is thought to interfere with the association between Apaf-1 and caspase-9, thereby inhibiting the activation of the caspase cascade.[1] This specific mechanism of action makes NS3694 a valuable tool for studying the role of the apoptosome in various cell death models.

Mechanism of Action

NS3694 inhibits apoptosis by disrupting the formation of the apoptosome. This mode of action is distinct from that of pan-caspase inhibitors. The inhibitor does not directly inhibit the enzymatic activity of caspases.[1] Instead, it prevents the recruitment and activation of procaspase-9 within the apoptosome complex.[1][4] This leads to a blockage of the downstream activation of effector caspases and subsequent apoptotic events.

dot

Caption: Intrinsic Apoptosis Pathway and Inhibition by NS3694.

Data Presentation

The following tables summarize the dose-dependent effects of NS3694 on apoptosis and caspase activation in different experimental models.

Table 1: Inhibition of Cytochrome c-Induced Caspase Activation by NS3694

| Concentration of NS3694 (µM) | % Inhibition of Caspase-3 like Activity (DEVDase) | Cell System |

| ~50 | 50 (IC50) | HeLa cell cytosolic extracts |

Data extracted from literature indicating the half-maximal inhibitory concentration (IC50)[4].

Table 2: Effective Concentrations of NS3694 in Cell-Based Apoptosis Assays

| Cell Line | Apoptosis Inducer | NS3694 Concentration Range (µM) | Observed Effect |

| MCF-casp3 | TNF-α | 10 - 100 | Dose-dependent inhibition of apoptosis |

| ME-180as | TNF-α | 1 - 5 | Inhibition of effector caspase activation |

| ME-180as | Staurosporine | 1 - 5 | Inhibition of effector caspase activation |

This table provides a summary of effective concentration ranges of NS3694 as reported in a key study[1].

Experimental Protocols

Dose-Response Curve Assay using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the dose-response of NS3694 in inhibiting apoptosis induced by an appropriate stimulus (e.g., staurosporine or TNF-α) by measuring cell viability.

dot

References

Application Notes and Protocols for Caspase-3 Activity Assays

Introduction to Caspase Activity Assays in Apoptosis Research

Caspases, a family of cysteine-aspartic proteases, are central to the execution of the apoptotic pathway.[1][2] Their activation leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes associated with programmed cell death.[2] Consequently, the measurement of caspase activity is a key method for quantifying apoptosis in experimental settings. This document provides detailed protocols and application notes for a colorimetric assay to determine the activity of caspase-3, a critical executioner caspase.[2][3]

Caspase-3 activity can be determined by its ability to cleave the peptide sequence Asp-Glu-Val-Asp (DEVD).[4][5] In this colorimetric assay, the DEVD sequence is conjugated to a chromophore, p-nitroaniline (pNA).[3][4][5] When active caspase-3 cleaves the substrate, free pNA is released, which can be quantified by measuring its absorbance at 405 nm.[2][4][5][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.[4]

Fictional Inhibitor Profile: C20H15Br2N3O4 (Hypothetical Data)

While a specific compound with the molecular formula this compound is not documented as a known caspase inhibitor in the provided search results, for the purpose of illustrating data presentation, we will use this designation for a hypothetical inhibitor. The following table summarizes the quantitative data that could be obtained for such a compound in a caspase-3 activity assay.

| Parameter | Value | Description |

| IC50 | 15 µM | The half-maximal inhibitory concentration of the compound against purified active caspase-3. |

| Optimal Concentration | 25 µM | The concentration at which the compound shows maximal inhibition in cell-based assays without significant off-target effects. |

| Kinetic Parameter (Ki) | 5 µM | The inhibition constant, indicating the binding affinity of the inhibitor to caspase-3. |

| Mechanism of Inhibition | Competitive | The inhibitor competes with the substrate for binding to the active site of the enzyme. |

Signaling Pathway: Caspase-3 Activation in Apoptosis

The following diagram illustrates the intrinsic pathway of apoptosis, leading to the activation of caspase-3.

Caspase-3 activation pathway.

Experimental Workflow: Colorimetric Caspase-3 Assay

The diagram below outlines the major steps involved in performing a colorimetric caspase-3 activity assay.

Caspase-3 assay workflow.

Detailed Experimental Protocol: Colorimetric Caspase-3 Assay

This protocol is synthesized from standard methodologies for colorimetric caspase-3 assays.[2][3][4][5]

I. Reagent Preparation

-

Cell Lysis Buffer: Prepare according to kit instructions. Typically contains non-ionic detergents to lyse cells.

-

2X Reaction Buffer: Prepare according to kit instructions. Add DTT to a final concentration of 10 mM immediately before use.[5]

-

DEVD-pNA Substrate (4 mM): Store protected from light.[5]

-

DTT (1 M): Store at -20°C.

II. Sample Preparation

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a positive control, use a known inducer like staurosporine. Concurrently, maintain an untreated control cell population.[4][5]

-

Cell Lysis:

-

For suspension cells, pellet by centrifugation. For adherent cells, scrape and collect.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[5]

-

Centrifuge at 10,000 x g for 1 minute at 4°C.[5]

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[5]

-

-

Protein Concentration Determination: Measure the protein concentration of the lysate using a standard method like the BCA assay.[1] This is crucial for normalizing caspase activity.

III. Assay Procedure (96-well plate format)

-

Prepare Samples: Dilute the cell lysates to a consistent protein concentration (e.g., 50-200 µg of protein in 50 µL of Cell Lysis Buffer) for each assay.[5]

-

Reaction Setup:

-

Add 50 µL of 2X Reaction Buffer (with DTT) to each well of a 96-well microplate.[5]

-

Add 50 µL of your diluted cell lysate to the corresponding wells.

-

Include a blank well containing 50 µL of Cell Lysis Buffer and 50 µL of 2X Reaction Buffer.

-

-

Initiate Reaction: Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration of 200 µM).[5]

-

Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[4][5]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[2][4][5]

IV. Data Analysis

The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings from the apoptotic samples with the non-induced control samples after subtracting the blank reading.[5]

Conclusion

The colorimetric assay for caspase-3 activity is a robust and straightforward method for quantifying apoptosis. By measuring the cleavage of the DEVD-pNA substrate, researchers can effectively assess the efficacy of pro-apoptotic compounds or the protective effects of apoptosis inhibitors. Careful adherence to the protocol, including accurate protein quantification for normalization, is essential for obtaining reliable and reproducible results.

References

- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mpbio.com [mpbio.com]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

Application Notes and Protocols for NS3694 in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3694 is a diarylurea compound that has been identified as a potent inhibitor of the intrinsic apoptosis pathway.[1][2][3] Its primary mechanism of action is the direct inhibition of the formation of the ~700-kDa apoptosome complex, a key step in the activation of caspase-9 and the subsequent executioner caspases.[1][4] This specific mode of action makes NS3694 a valuable tool for investigating the role of the mitochondrial-mediated apoptosis pathway in various cancer models and for exploring its potential as a therapeutic agent. Unlike broad-spectrum caspase inhibitors, NS3694 allows for the specific interrogation of the apoptosome-dependent caspase activation cascade.[1]

Mechanism of Action

NS3694 exerts its effects by preventing the dATP-induced association of Apaf-1 and procaspase-9, which is essential for the assembly of the functional apoptosome.[1][3] This inhibition occurs downstream of mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release but upstream of caspase-9 processing and activation.[3] Consequently, the activation of downstream effector caspases, such as caspase-3 and caspase-7, is blocked, leading to an inhibition of the apoptotic cascade.[1] It is important to note that NS3694 does not directly inhibit the enzymatic activity of pre-activated caspases.[2]

A key aspect of NS3694's utility is its specificity for the intrinsic pathway. In cell types where the extrinsic (death receptor-mediated) pathway can directly activate effector caspases without mitochondrial involvement (Type I cells), NS3694 shows no inhibitory effect on apoptosis.[1] However, in Type II cells, where the extrinsic pathway requires amplification through the mitochondrial loop, NS3694 can effectively block apoptosis.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for NS3694 in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytochrome c-induced caspase activation) | HeLa (cytosolic extracts) | ~50 µM | [2] |

| Cell Line | Experiment | Effective Concentration Range | Observed Effect | Reference |

| HeLa (cervix carcinoma) | In vitro apoptosome assay | 10 - 100 µM | Inhibition of cytochrome c and dATP-induced DEVDase activity and processing of caspases. | [1] |

| Co-immunoprecipitation | 100 µM | Inhibited the co-immunoprecipitation of caspase-9 and Apaf-1. | [1] | |

| THP-1 (monocytic leukemia) | Apoptosome formation assay | 10 - 500 µM | Inhibited the dATP-induced formation of the active 700-kDa apoptosome complex and the processing and activation of caspase-9 and caspase-3. | [1] |

| MCF-7S1 (breast cancer) | Cell Viability | Up to 100 µM | Well-tolerated. | [2] |

| WEHI-S (fibrosarcoma) | TNF-induced apoptosis | 10 - 50 µM | Effectively inhibited TNF-induced caspase activation without affecting TNF-induced cell death (caspase-independent). | [1] |

| ME-180as (cervical carcinoma) | Staurosporine-induced apoptosis | Not specified | Completely inhibited staurosporine-induced effector caspase activation. | [3] |

| SKW6.4 (B lymphoblastoid) | FasL-induced apoptosis | Up to 50 µM | Failed to inhibit FasL-induced cell death and caspase activation. | [3] |

| HepG2 (hepatocellular carcinoma) | CP-91149-induced apoptosis | Not specified | Showed protection against cell death induced by CP-91149. | [5] |

Experimental Protocols

In Vitro Apoptosome Formation and Caspase Activation Assay

This assay is designed to assess the ability of NS3694 to inhibit the formation of the apoptosome and subsequent caspase activation in a cell-free system.

Materials:

-

HeLa or THP-1 cells

-

Isotonic Lysis Buffer (20 mM HEPES-KOH [pH 7.5], 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 1 mM DTT, protease inhibitors)

-

Cytochrome c (from equine heart)

-

dATP

-

NS3694 (dissolved in DMSO)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

-

96-well black microplate

-

Fluorometer

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-caspase-9, anti-caspase-3

Protocol:

-

Preparation of Cytosolic Extracts:

-

Harvest subconfluent HeLa or THP-1 cells by scraping on ice.

-

Wash cells with ice-cold PBS.

-

Resuspend the cell pellet in an equal volume of ice-cold isotonic lysis buffer.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Apoptosome Activation and Inhibition:

-

In a microcentrifuge tube, mix the cytosolic extract (e.g., 50-100 µg of protein) with the desired concentration of NS3694 or vehicle (DMSO).

-

Add cytochrome c (final concentration 1 µM) and dATP (final concentration 1 mM) to induce apoptosome formation.

-

Incubate the reaction mixture at 37°C for 30-120 minutes.

-

-

Caspase Activity Measurement (Fluorometric):

-

Transfer a portion of the reaction mixture to a 96-well black microplate.

-

Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AFC) to each well.

-

Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC) over time using a fluorometer.

-

Calculate the rate of substrate cleavage to determine caspase activity.

-

-

Analysis of Caspase Processing (Western Blot):

-

Take an aliquot of the reaction mixture from step 2.3.

-

Add SDS-PAGE sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the bands.

-

Co-immunoprecipitation of Apaf-1 and Caspase-9

This protocol is used to determine if NS3694 inhibits the interaction between Apaf-1 and procaspase-9.

Materials:

-

HeLa cytosolic extracts (prepared as in Protocol 1)

-

Anti-caspase-9 antibody

-

Protein A/G Sepharose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-Apaf-1, anti-caspase-9

Protocol:

-

Induction of Apoptosome Formation:

-

Incubate HeLa cytosolic extracts with cytochrome c (1 µM) and dATP (1 mM) in the presence of NS3694 (100 µM) or vehicle (DMSO) at 37°C for 1 hour.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with Protein A/G Sepharose beads for 30 minutes at 4°C.

-

Centrifuge and collect the supernatant.

-

Add the anti-caspase-9 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G Sepharose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins by adding elution buffer or directly by adding SDS-PAGE sample buffer and boiling.

-

Separate the eluted proteins and the supernatant (unbound fraction) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with antibodies against Apaf-1 and caspase-9 to detect the co-immunoprecipitated proteins.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well clear microplate

-

NS3694

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of NS3694 in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of NS3694. Include a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Visualizations

Caption: NS3694 inhibits the intrinsic apoptosis pathway by preventing apoptosome formation.

Caption: Workflow for assessing NS3694's effect on in vitro apoptosome formation.

References

- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Evaluation of C20H15Br2N3O4 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of the novel compound C20H15Br2N3O4 in mouse models. Due to the limited publicly available data on this specific molecule, this document outlines a general yet detailed approach for determining its pharmacokinetic, toxicological, and efficacy profiles. The protocols described herein are based on established best practices in preclinical drug development and can be adapted based on the emerging biological activities of this compound.

Preclinical Evaluation Strategy

A phased approach is recommended for the in vivo assessment of a novel compound. This typically involves initial tolerability and toxicity studies to determine safe dosage ranges, followed by pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Finally, efficacy studies are conducted in relevant disease models to assess the therapeutic potential.

Experimental Protocols

Acute Toxicity and Dose Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.[1][2]

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80)

-

6-8 week old healthy mice (e.g., CD-1 or BALB/c) of both sexes[2]

-

Standard animal housing and husbandry equipment

-

Dosing syringes and needles

-

Analytical balance

Protocol:

-

Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.[3]

-

Group Allocation: Randomly assign mice to several dose groups and a vehicle control group (n=3-5 mice per group).

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired final concentrations for each dose group.

-

Administration: Administer a single dose of this compound or vehicle to each mouse via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

-

Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.[1] Observations should include changes in appearance, behavior, and body weight.

-

Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10% body weight loss.

-

Data Collection: Record all observations, including mortality, clinical signs, and body weight changes.

Data Presentation:

Table 1: Acute Toxicity of this compound in Mice

| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) at Day 14 |

| Vehicle Control | 5 | 0/5 | None observed | +5.2 |

| 10 | 5 | 0/5 | None observed | +4.8 |

| 30 | 5 | 0/5 | Mild lethargy for 4h | +2.1 |

| 100 | 5 | 1/5 | Severe lethargy, piloerection | -8.5 |

| 300 | 5 | 5/5 | Ataxia, seizures | - |

Pharmacokinetic (PK) Study

Objective: To characterize the ADME profile of this compound in mice.

Materials:

-

This compound

-

Vehicle

-

6-8 week old mice (e.g., C57BL/6) with cannulated jugular veins (for serial blood sampling)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS or other appropriate analytical instrumentation

Protocol:

-

Dosing: Administer a single, non-toxic dose of this compound to a cohort of mice (n=3-5 per time point if non-cannulated, or 3-5 cannulated animals for serial sampling) via the intended route of administration.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Extract this compound from the plasma and quantify its concentration using a validated analytical method like LC-MS/MS.

-

Data Analysis: Plot the plasma concentration of this compound over time and calculate key PK parameters.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 1250 |

| Tmax (Time to Cmax) | h | 0.5 |

| AUC (Area Under the Curve) | ng*h/mL | 4500 |

| t1/2 (Half-life) | h | 3.2 |

| CL (Clearance) | mL/h/kg | 22.2 |

| Vd (Volume of Distribution) | L/kg | 0.1 |

In Vivo Efficacy Study (Xenograft Tumor Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.[3][4][5] This protocol assumes an anti-cancer application.

Materials:

-

This compound

-

Vehicle

-

Immunocompromised mice (e.g., nude or SCID)[3]

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

-

Matrigel (optional)

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a mix with Matrigel) into the flank of each mouse.[3]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups (n=8-10 mice per group).

-

Treatment: Administer this compound at one or more doses (determined from the MTD study), a vehicle control, and a positive control (a known anti-cancer drug) according to a defined schedule (e.g., daily, twice weekly) and route.[3]

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Table 3: Anti-Tumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 1500 ± 250 | - | +3.5 |

| This compound (10 mg/kg) | 850 ± 150 | 43.3 | +1.2 |

| This compound (30 mg/kg) | 400 ± 90 | 73.3 | -2.1 |

| Positive Control | 350 ± 80 | 76.7 | -5.0 |

Visualizations

Caption: Experimental workflow for in vivo evaluation of this compound.

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

References

Application Notes and Protocols: Co-treatment of NS3694 with Chemotherapeutic Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is limited publicly available scientific literature on the co-treatment of NS3694 with specific chemotherapeutic agents. The following application notes and protocols are based on the known mechanism of NS3694 as an apoptosome inhibitor and established methodologies for evaluating drug combinations in oncology research. The quantitative data presented are illustrative examples and should be replaced with experimentally derived data.

Introduction

NS3694 is a diarylurea compound that has been identified as a specific inhibitor of the intrinsic apoptosis pathway.[1][2] Unlike many apoptosis-modulating agents, NS3694 does not directly inhibit caspases but rather targets the formation of the apoptosome, a key step in the activation of the initiator caspase-9.[1][2] Many conventional chemotherapeutic agents, such as cisplatin and doxorubicin, induce cytotoxicity in cancer cells by causing DNA damage, which in turn can trigger the intrinsic apoptosis pathway. Therefore, the co-administration of NS3694 with such agents is a topic of interest for potentially modulating chemotherapy-induced cell death. These notes provide a framework for investigating the effects of combining NS3694 with standard chemotherapeutic agents.

Mechanism of Action of NS3694

NS3694 inhibits the activation of apoptosis by preventing the formation of the active ~700-kDa apoptosome complex.[1][2] In response to cellular stress and mitochondrial outer membrane permeabilization, cytochrome c is released into the cytosol.[3] Cytosolic cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering a conformational change that allows for the binding of dATP/ATP.[4][5] This leads to the oligomerization of Apaf-1 into a heptameric wheel-like structure known as the apoptosome. The apoptosome then recruits procaspase-9, leading to its dimerization and activation.[6][7] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, culminating in the execution phase of apoptosis.[8] NS3694 specifically interferes with the assembly of the functional apoptosome, thereby blocking the activation of caspase-9 and all downstream apoptotic events.[1][2]

Figure 1: Intrinsic Apoptosis Pathway and Inhibition by NS3694.

Data Presentation: Illustrative Quantitative Data

The following tables provide a template for summarizing quantitative data from co-treatment experiments.

Table 1: IC50 Values of NS3694 and Chemotherapeutic Agents in Cancer Cell Lines (Illustrative Data)

| Cell Line | Compound | IC50 (µM) after 72h |

| MCF-7 | NS3694 | >100 |

| Cisplatin | 8.5 | |

| Doxorubicin | 0.9 | |

| A549 | NS3694 | >100 |

| Cisplatin | 12.2 | |

| Doxorubicin | 1.3 |

Table 2: Combination Index (CI) Values for NS3694 and Cisplatin Co-treatment (Illustrative Data)

| Cell Line | Combination Ratio (NS3694:Cisplatin) | Fa = 0.50 | Fa = 0.75 | Fa = 0.90 | Synergy Interpretation |

| MCF-7 | 1:1 | 1.25 | 1.15 | 1.05 | Antagonism/Additive |

| 2:1 | 1.30 | 1.20 | 1.10 | Antagonism | |

| A549 | 1:1 | 1.18 | 1.10 | 1.02 | Additive |

| 2:1 | 1.22 | 1.15 | 1.08 | Antagonism/Additive |

Note: CI < 0.9 indicates synergy, CI between 0.9 and 1.1 is additive, and CI > 1.1 indicates antagonism.

Table 3: Effect of NS3694 and Doxorubicin on Apoptosis in MCF-7 Cells (Illustrative Data)

| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 3.2 ± 0.5 | 1.5 ± 0.3 |

| NS3694 (50 µM) | 4.1 ± 0.7 | 1.8 ± 0.4 |

| Doxorubicin (0.5 µM) | 25.6 ± 2.1 | 10.3 ± 1.5 |

| NS3694 + Doxorubicin | 15.8 ± 1.8 | 6.7 ± 1.1 |

Experimental Protocols

The following protocols provide a general framework for assessing the interaction between NS3694 and chemotherapeutic agents in vitro.